
2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene-1,4-dione core
作用机制
Target of Action
Benzotriazole derivatives, which include this compound, have been known to bind with enzymes and receptors in biological systems . The specific targets would depend on the exact biological and pharmacological context.
Mode of Action
The mode of action of 2-(Benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione involves interactions with its targets in the biological system. The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with enzymes and receptors . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .
Result of Action
Benzotriazole derivatives have been known to exhibit various biological and pharmaceutical properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
生化分析
Biochemical Properties
It is known that benzotriazole derivatives, which include this compound, have a broad spectrum of biological properties . They are known to interact with various enzymes and proteins, and these interactions can influence biochemical reactions
Cellular Effects
Some benzotriazole derivatives have been shown to have antifungal activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazole Moiety: Starting from aniline derivatives, the benzotriazole ring can be formed through diazotization followed by cyclization.
Introduction of the Morpholine Ring: This can be achieved by reacting the intermediate with morpholine under suitable conditions.
Construction of the Dihydronaphthalene-1,4-dione Core: This step may involve cyclization reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydronaphthalene-1,4-dione core.
Reduction: Reduction reactions can modify the benzotriazole or morpholine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Dihydronaphthalene Derivatives: Compounds with a dihydronaphthalene core.
Uniqueness
The unique combination of benzotriazole, morpholine, and dihydronaphthalene-1,4-dione in a single molecule may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
IUPAC Name |
2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAVNDKPDSLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
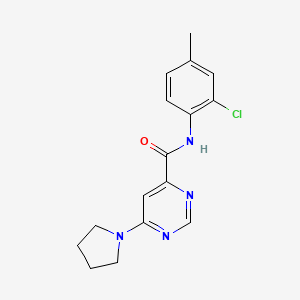
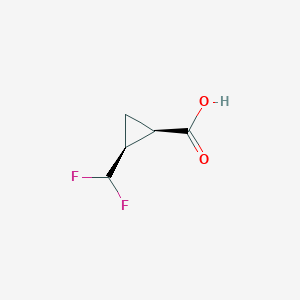
![3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide](/img/structure/B2684525.png)
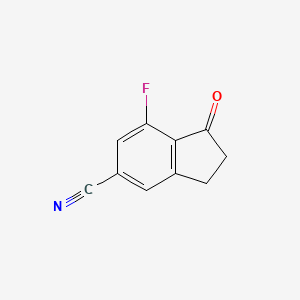
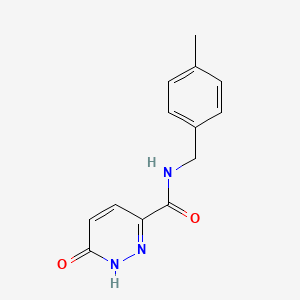

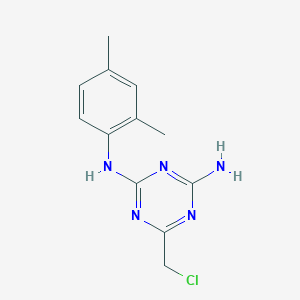
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2684531.png)
![[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2684532.png)
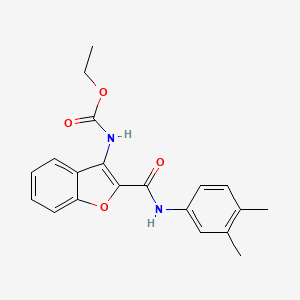
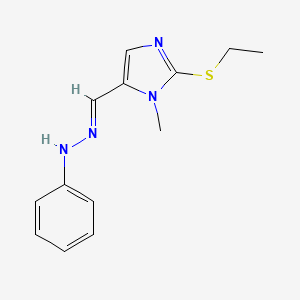
![N-(2-CHLOROPHENYL)-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2684536.png)

![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
